molecular formula C60H42N4 B1493941 N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine CAS No. 887402-92-8

N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine

Cat. No. B1493941
CAS RN: 887402-92-8
M. Wt: 819 g/mol
InChI Key: MESMXXUBQDBBSR-UHFFFAOYSA-N
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Description

“N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine” is an organic compound that has been studied for its potential as a high-efficiency emitter . It is an electron-rich material, with the HOMO energy level of 5.3 eV, the LUMO energy level of 2.2 eV and high hole mobility .


Physical And Chemical Properties Analysis

This compound is an electron-rich material, with the HOMO energy level of 5.3 eV, the LUMO energy level of 2.2 eV and high hole mobility . These properties make it a promising candidate for use in OLEDs .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine and its derivatives are extensively used in the development of organic light emitting diodes (OLEDs). For instance, Braveenth et al. (2021) synthesized materials based on a similar molecular structure for use as hole-transporting materials in OLEDs, demonstrating high current and external quantum efficiencies (Braveenth et al., 2021). Similarly, Zhang et al. (2015) developed novel host materials containing this compound for yellow phosphorescent OLEDs, showing high efficiency and low roll-off (Zhang et al., 2015).

Photoconductive Materials

This compound has also been found effective as a photoconductive material. Balionyte et al. (2004) synthesized derivatives that exhibited amorphous molecular materials with significant glass-transition temperatures and established ionization potentials, showing promise for photoconductive applications (Balionyte et al., 2004).

Electroluminescent Devices

In the field of electroluminescent devices, this compound derivatives have been utilized to achieve specific optical properties. For example, a study by Kumar et al. (2016) on a coumarin derivative incorporating a carbazole donor moiety, suitable for blue organic light-emitting diodes, showed promising results with high photoluminescence quantum yield (Kumar et al., 2016).

Amorphous Organic Materials

The compound's derivatives have been applied in amorphous organic materials. Lee et al. (2011) explored the application of hopping theory to predict charge mobility in such materials, with this compound being a key focus due to its promising properties in amorphous cells (Lee et al., 2011).

Mechanism of Action

Target of Action

The primary target of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is the organic light-emitting diode (OLED) structure . This compound is a key chemical component in OLED devices .

Mode of Action

N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine interacts with its target by integrating into the OLED structure. It enhances the electroluminescence efficiency and stability of the OLED device .

Result of Action

The incorporation of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine into OLED devices results in enhanced electroluminescence efficiency and stability . This leads to improved performance of the OLED devices, including brighter display and longer lifespan.

Action Environment

The action, efficacy, and stability of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine are influenced by various environmental factors during the manufacturing and operation of OLED devices. These factors can include temperature, humidity, and the presence of other materials in the device. Proper storage conditions for this compound include being sealed in a dry environment at room temperature .

Future Directions

This compound has been studied for its potential as a high-efficiency emitter in OLEDs . The progress in the device performances of the OLEDs using this compound was studied by reviewing the green TADF emitters that had been developed in the last five years . The future directions of this research could involve improving the efficiency of these emitters and exploring other potential applications.

Biochemical Analysis

Biochemical Properties

N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine plays a significant role in biochemical reactions, particularly in the context of organic light-emitting diodes (OLEDs). This compound interacts with various enzymes and proteins, facilitating electron transport and energy transfer processes. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions is primarily based on the compound’s ability to donate and accept electrons, thereby influencing the redox state of the interacting biomolecules .

Cellular Effects

The effects of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. It can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation cascades and downstream signaling pathways. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under prolonged exposure to light and oxygen. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy metabolic activity. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for the detoxification of xenobiotics and the maintenance of cellular redox balance. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The compound’s localization is influenced by its chemical properties, including its lipophilicity and ability to form hydrogen bonds .

Subcellular Localization

The subcellular localization of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is critical for its activity and function. It is often found in the mitochondria, where it can influence mitochondrial respiration and energy production. Additionally, it can localize to the nucleus, where it interacts with DNA and transcriptional machinery to modulate gene expression. Post-translational modifications, such as phosphorylation and acetylation, can also affect its localization and activity .

properties

IUPAC Name

N,9-diphenyl-N-[4-[4-(N-(9-phenylcarbazol-3-yl)anilino)phenyl]phenyl]carbazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H42N4/c1-5-17-45(18-6-1)61(51-37-39-59-55(41-51)53-25-13-15-27-57(53)63(59)47-21-9-3-10-22-47)49-33-29-43(30-34-49)44-31-35-50(36-32-44)62(46-19-7-2-8-20-46)52-38-40-60-56(42-52)54-26-14-16-28-58(54)64(60)48-23-11-4-12-24-48/h1-42H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESMXXUBQDBBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC=C1)C1=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H42N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723041
Record name N~4~,N~4'~-Diphenyl-N~4~,N~4'~-bis(9-phenyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

819.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887402-92-8
Record name N~4~,N~4'~-Diphenyl-N~4~,N~4'~-bis(9-phenyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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